molecular formula C14H19NO4 B556131 N-Benzyloxycarbonyl-6-aminocaproic acid CAS No. 1947-00-8

N-Benzyloxycarbonyl-6-aminocaproic acid

Cat. No. B556131
CAS RN: 1947-00-8
M. Wt: 265.3 g/mol
InChI Key: RXQDBVWDABAAHL-UHFFFAOYSA-N
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Patent
US04518532

Procedure details

To a solution of 6.56 g (50 mmoles) of 6-aminohexanoic acid in 25 ml of 2N aqueous sodium hydroxide solution was added 5 ml of ethyl ether. To the mixture, while being cooled in ice and stirred, were added dropwise over a period of 30 minutes 10 ml of benzyloxycarbonyl chloride and 37.5 ml of 2N aqueous sodium hydroxide solution. After the addition, the temperature was brought back to room temperature and the stirring was continued for 2 hours. The reaction mixture was washed twice with 20 ml of ethyl ether. The aqueous layer was acidified with concentrated hydrochloric acid and extracted 3 times with 50 ml of ethyl acetate. The extract solutions were combined, washed with saturated saline, dried over anhydrous sodium sulfate and freed from the solvent by distillation to obtain 12.16 g (92% yield) of 6-benzyloxycarbonylaminohexanoic acid with a melting point of 127°-128° C.
Quantity
6.56 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
37.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8].C(OCC)C.[CH2:15]([O:22][C:23](Cl)=[O:24])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>[OH-].[Na+]>[CH2:15]([O:22][C:23]([NH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8])=[O:24])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:3.4|

Inputs

Step One
Name
Quantity
6.56 g
Type
reactant
Smiles
NCCCCCC(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
25 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl
Name
Quantity
37.5 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To the mixture, while being cooled in ice
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
was brought back to room temperature
WASH
Type
WASH
Details
The reaction mixture was washed twice with 20 ml of ethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with 50 ml of ethyl acetate
WASH
Type
WASH
Details
washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
freed from the solvent by distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 12.16 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.